5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 17-carbon alkyl chain (heptadecyl) at position 5, a methyl group at position 4, and a phenyl group at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. This compound’s structural features, particularly the long hydrophobic heptadecyl chain, distinguish it from simpler pyrazolone derivatives. Pyrazolones are typically synthesized via condensation reactions involving hydrazines and β-diketones or β-ketoesters, as evidenced by methods for related compounds .
Properties
CAS No. |
111989-07-2 |
|---|---|
Molecular Formula |
C27H44N2O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
5-heptadecyl-4-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C27H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24(2)27(30)29(28-26)25-21-18-17-19-22-25/h17-19,21-22,24H,3-16,20,23H2,1-2H3 |
InChI Key |
MXMNCXLKUMVZHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. Common reagents include phenylhydrazine and heptadecanal. The reaction is usually carried out under acidic or basic conditions, with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or heptadecyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research may focus on the compound’s potential as a therapeutic agent.
Medicine
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Structural and Functional Group Variations
Key structural analogs differ primarily in substituents at positions 2, 4, and 3. The table below summarizes critical differences:
*DHPO = 2,4-dihydro-3H-pyrazol-3-one
Key Observations:
Position 5 Substituents: The heptadecyl chain in the target compound drastically increases molecular weight (C₂₇H₄₂N₂O) compared to methyl (C₁₀H₁₀N₂O), trifluoromethyl (C₁₀H₇F₃N₂O), or propyl (C₁₂H₁₄N₂O) analogs. Trifluoromethyl (TSE-1) and propyl (TSE-2) groups in DHPO derivatives demonstrate bioactivity in fibrosis regulation, suggesting that bulkier substituents at position 5 may modulate signaling pathways .
Position 4 Modifications :
- The 4-methyl group in the target compound contrasts with acetyl or benzylidene substituents in analogs like (4E)-2-acetyl-4-benzylidene-5-methyl-DHPO. Acetyl groups enhance electrophilicity, facilitating nucleophilic reactions, while benzylidene moieties contribute to π-π stacking in crystal structures .
However, its withdrawal in Europe due to risk-benefit concerns underscores the need for structural optimization . TSE-1 and TSE-2 show promise in inhibiting TGF-β2/SMAD pathways, suggesting that the target compound’s heptadecyl chain might be explored for similar mechanisms .
Physicochemical Properties
- Melting Points : Shorter-chain analogs like edaravone (5-methyl) have higher melting points (~170°C for benzylidene derivatives ), while heptadecyl substitution likely reduces crystallinity, lowering the melting point.
- Solubility : The heptadecyl chain renders the compound poorly water-soluble but highly soluble in organic solvents (e.g., chloroform, DMSO), contrasting with the moderate solubility of edaravone and TSE derivatives .
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